Cas no 2141015-97-4 (3-Cyclopropanecarbonyl-3-methoxypyrrolidine)

3-Cyclopropanecarbonyl-3-methoxypyrrolidine is a specialized pyrrolidine derivative featuring a cyclopropanecarbonyl substituent and a methoxy group at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines the rigidity of the cyclopropane ring with the versatility of the pyrrolidine scaffold. The methoxy group enhances solubility and modulates electronic properties, while the cyclopropanecarbonyl moiety offers potential for further functionalization. Its well-defined stereochemistry and stability make it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system disorders or enzyme inhibition.
3-Cyclopropanecarbonyl-3-methoxypyrrolidine structure
2141015-97-4 structure
Product Name:3-Cyclopropanecarbonyl-3-methoxypyrrolidine
CAS No:2141015-97-4
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD30610035
CID:5685481
PubChem ID:165666824
Update Time:2025-09-27

3-Cyclopropanecarbonyl-3-methoxypyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2141015-97-4
    • EN300-2506120
    • 3-cyclopropanecarbonyl-3-methoxypyrrolidine
    • 3-Cyclopropanecarbonyl-3-methoxypyrrolidine
    • MDL: MFCD30610035
    • Inchi: 1S/C9H15NO2/c1-12-9(4-5-10-6-9)8(11)7-2-3-7/h7,10H,2-6H2,1H3
    • InChI Key: WUYQYPRYHZBWBP-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNCC1)C(C1CC1)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 38.3Ų

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Additional information on 3-Cyclopropanecarbonyl-3-methoxypyrrolidine

3-Cyclopropanecarbonyl-3-methoxypyrrolidine (CAS No. 2141015-97-4)

3-Cyclopropanecarbonyl-3-methoxypyrrolidine is a unique organic compound with the CAS registry number 2141015-97-4. This compound belongs to the class of cyclic secondary amines and features a pyrrolidine ring substituted with both a cyclopropane carbonyl group and a methoxy group at the same carbon atom. The structure of this compound is characterized by its five-membered pyrrolidine ring, which is a saturated cyclic amine, and the presence of two distinct substituents: the cyclopropanecarbonyl group and the methoxy group. These substituents are positioned at the same carbon atom, making this compound a highly functionalized molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The cyclopropane carbonyl group in 3-Cyclopropanecarbonyl-3-methoxypyrrolidine introduces significant strain into the molecule due to the inherent ring strain of the cyclopropane ring. This strain can lead to unique reactivity and electronic properties, making this compound an interesting subject for both fundamental and applied research. The methoxy group, on the other hand, adds electron-donating properties to the molecule, which can influence its solubility, stability, and interaction with other molecules. The combination of these two groups on the same carbon atom creates a molecule with a complex electronic environment and diverse functional groups that can be exploited in various chemical reactions.

Recent studies have highlighted the potential of 3-Cyclopropanecarbonyl-3-methoxypyrrolidine as a building block in organic synthesis. Its unique structure allows for versatile transformations, such as nucleophilic additions, cyclizations, and cross-coupling reactions. For instance, researchers have demonstrated that this compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of complex bicyclic structures. Additionally, its ability to act as both an electrophile and nucleophile makes it a valuable intermediate in multi-component reactions.

In terms of biological activity, 3-Cyclopropanecarbonyl-3-methoxypyrrolidine has shown promise in preliminary assays targeting various enzymes and receptors. For example, studies have indicated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in drug discovery efforts. Furthermore, its ability to modulate ion channels has been explored in recent research, highlighting its role as a tool compound for studying cellular signaling pathways.

The synthesis of 3-Cyclopropanecarbonyl-3-methoxypyrrolidine typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. One common approach involves the alkylation of pyrrolidine derivatives followed by oxidation or coupling reactions to introduce the cyclopropane carbonyl group. Recent advancements in catalytic asymmetric synthesis have enabled enantioselective routes to this compound, which are particularly valuable for applications requiring enantiomerically pure materials.

From an environmental standpoint, 3-Cyclopropanecarbonyl-3-methoxypyrrolidine has been studied for its biodegradability and ecotoxicological profile. Initial data suggest that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is needed to fully understand its environmental impact and fate in different ecosystems.

In conclusion, 3-Cyclopropanecarbonyl-3-methoxypyrrolidine (CAS No. 2141015-97-4) is a structurally complex organic compound with diverse functional groups that offer unique chemical properties and reactivity. Its potential applications span across various domains of chemistry and biology, making it an intriguing subject for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.

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